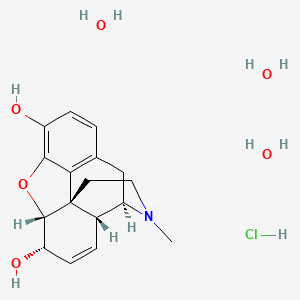

盐酸吗啡三水合物

描述

Morphine hydrochloride trihydrate is a form of morphine, an opioid agonist used for the relief of moderate to severe acute and chronic pain . It belongs to the group of medicines called narcotic analgesics (pain medicines) and acts on the central nervous system (CNS) to relieve pain . It is classified as an opioid and its use comes with side effects including life-threatening breathing problems and the risk of abuse, misuse, and addiction .

Synthesis Analysis

The synthesis of morphine alkaloids and their derivatives has been explored using chemoenzymatic methods . The development of enantioselective synthetic methods, bacterial dioxygenase-mediated degradation of aromatics, and the design and synthesis of morphine alkaloids are some of the current research interests .Molecular Structure Analysis

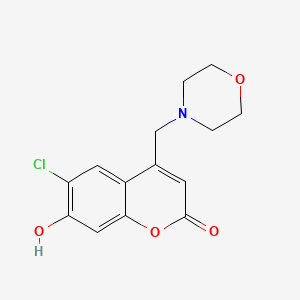

The molecular formula of Morphine hydrochloride trihydrate is C17H26ClNO6 . Morphine is a benzylisoquinoline alkaloid and its three-dimensional structure has five rings . Three of these rings lie approximately in the same plane, while the other nitrogen-containing ring and the remaining ring are at right angles to the other three .Chemical Reactions Analysis

Morphine and its hydrated form, C17H19NO3.H2O, are not very soluble in water or lipids . In five liters of water, only around one gram of morphine can be dissolved . The commercially available forms of morphine are the morphine salts such as hydrochloride and sulfate that are around 300 times more water soluble than the parent molecule .Physical And Chemical Properties Analysis

Morphine and its hydrated form, C17H19NO3.H2O, are not very soluble in water or lipids . In five liters of water, only around one gram of morphine can be dissolved . Morphine can cross the blood-brain barrier but due to its poor lipid solubility along with its rapid conjugation with glucaronic acid, it does not cross this barrier easily .科学研究应用

水合物形成和稳定性

已对盐酸吗啡三水合物进行了水合物形成和稳定性研究,揭示了功能基团、水分子和分子聚集对其固态性质的影响。结合实验和计算方法深入理解了水合物形成原理,为制药开发提供了宝贵信息(Braun et al., 2014)。

与伤口相关的疼痛缓解

改进的含盐酸吗啡的水凝胶配方已经开发用于在疼痛伤口上进行局部应用。这些水凝胶具有剂量减少和副作用更少等优点,具有稳定、安全的特性,适用于医院环境,特别适用于癌症姑息治疗或烧伤患者(Mateus et al., 2019)。

模型软膏和水凝胶中的生物利用度

比较盐酸吗啡和硫酸吗啡在各种模型软膏和水凝胶中的研究为它们的经皮生物利用度提供了见解。这项研究有助于确定这些配方的最适合组成,为疼痛管理领域做出贡献(Samczewska & Cialkowska-Rysz, 2006)。

颗粒度和流动性质研究

已对盐酸吗啡在吗啡-伊曲地特L复合物背景下的颗粒度和流动性质进行了分析。这项研究对于理解吗啡在制药配方中的溶解行为和技术方面至关重要(Fernández-Arévalo等,2004)。

抗氧化性质

研究探讨了吗啡的体外抗氧化能力,显示了其在各种抗氧化活动中的有效性。这一发现拓展了吗啡的理解范围,可能为新的治疗应用开辟了途径(Gülçin等,2004)。

法医毒理学

在法医毒理学中,盐酸吗啡已被用作研究对象,特别是在了解尿吗啡3-葡糖醛酸水解的优化方面。这项研究对于法医领域的方法开发具有重要意义(Costa et al., 2010)。

生物可降解聚合物药物开发

已开发了像“PolyMorphine”这样的创新性生物可降解聚合物药物,其中包含吗啡以延长疼痛缓解时间。这些发展代表了镇痛药物控释和疼痛管理的重大进展(Rosario-Meléndez等,2012)。

固态表征

已对吗啡及其衍生物,包括水合物和无水物进行了详细的固态表征。这项研究对于制药开发至关重要,为药物和剂型的生产提供了宝贵信息(Guguta et al., 2008)。

安全和危害

Morphine has many side effects. Some of the more common and more dangerous ones include nausea, vomiting, abdominal cramps, constipation, sedation and drowsiness, itching and allergic skin reactions causing warmth and flushing, shrinking of the pupils to pinpoints, respiratory depression or suppressed breathing . Dangerous side effects or death could occur . Avoid driving or hazardous activity until you know how morphine will affect you .

未来方向

Due to the discontinuation of morphine hydrochloride trihydrate oral liquids from the Australian market, an alternative brand, Morphini HCl Streuli oral drops, was temporarily listed on the Pharmaceutical Benefits Scheme (PBS), from 1 March 2024 . This indicates a shift in the market availability of this medication.

属性

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;trihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.ClH.3H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;;/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H;3*1H2/t10-,11+,13-,16-,17-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELXKCKNPPSFNN-BJWPBXOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904880 | |

| Record name | Morphine hydrochloride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morphine hydrochloride trihydrate | |

CAS RN |

6055-06-7 | |

| Record name | Morphine hydrochloride trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morphine hydrochloride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;trihydrate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHINE HYDROCHLORIDE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5F3AS69LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

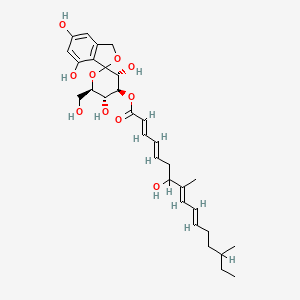

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one](/img/structure/B1234506.png)

![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)

![[(4Z,6Z,10Z)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1234512.png)